molecular formula C8H13NO3 B7936948 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)- CAS No. 135920-64-8

1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)-

Cat. No.: B7936948
CAS No.: 135920-64-8
M. Wt: 171.19 g/mol
InChI Key: ARYQJCFLKYAKHY-ZETCQYMHSA-N
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Description

1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidine ring, a carboxylic acid group, a hydroxy group, and a propenyl ester group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)- typically involves the esterification of 3-hydroxy-1-pyrrolidinecarboxylic acid with propenyl alcohol. The reaction is often catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The propenyl group can participate in nucleophilic substitution reactions, where the double bond can be attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 3-oxo-1-pyrrolidinecarboxylic acid, 2-propen-1-yl ester.

    Reduction: 3-hydroxy-1-pyrrolidinecarboxylic acid, 2-propen-1-yl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ester groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The propenyl group may also participate in covalent bonding with nucleophilic residues in proteins, modulating their function.

Comparison with Similar Compounds

    1-Pyrrolidinecarboxylic acid, 3-hydroxy-, methyl ester: Similar structure but with a methyl ester group instead of a propenyl ester.

    1-Pyrrolidinecarboxylic acid, 3-hydroxy-, ethyl ester: Similar structure but with an ethyl ester group.

    1-Pyrrolidinecarboxylic acid, 3-hydroxy-, propyl ester: Similar structure but with a propyl ester group.

Uniqueness: 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)- is unique due to its propenyl ester group, which provides distinct reactivity compared to its methyl, ethyl, and propyl counterparts. This difference in the ester group can lead to variations in the compound’s chemical behavior and biological activity, making it a valuable molecule for specific applications.

Properties

IUPAC Name

prop-2-enyl (3S)-3-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-5-12-8(11)9-4-3-7(10)6-9/h2,7,10H,1,3-6H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYQJCFLKYAKHY-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N1CC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214319
Record name 2-Propen-1-yl (3S)-3-hydroxy-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135920-64-8
Record name 2-Propen-1-yl (3S)-3-hydroxy-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135920-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-yl (3S)-3-hydroxy-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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